Dibutyl 2-butoxysuccinate
Overview
Description
Synthesis Analysis
The synthesis of Dibutyl 2-butoxysuccinate involves the use of p-toluenesulfonic acid as a catalyst . The monohydrate of this acid is soluble in 1-butanol, providing a homogenous reaction system with a higher boiling point .Molecular Structure Analysis
The molecular formula of Dibutyl 2-butoxysuccinate is C16H30O5 . Its molecular weight is 302.41 g/mol .Chemical Reactions Analysis
Dibutyl 2-butoxysuccinate can participate in various chemical reactions. For instance, it has been used in the regioselective tosylation of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .Scientific Research Applications
Environmental Impact and Toxicology
Research on phthalates, a group of chemicals to which Dibutyl 2-butoxysuccinate is structurally related, provides extensive insights into their widespread use in various industrial applications, including as plasticizers in consumer products and medical devices. Studies have focused on understanding the environmental distribution, potential health effects, and mechanisms of toxicity of these compounds (Hauser & Calafat, 2005). This research is crucial for assessing the ecological and health impacts of related substances like Dibutyl 2-butoxysuccinate.
Biodegradation and Metabolic Studies
Investigations into the biodegradation and metabolism of structurally similar compounds, such as 2,4-dichlorophenoxybutyric acid, have revealed the pathways through which these substances are processed in biological systems and the environment. Such studies are essential for understanding the fate of chemicals like Dibutyl 2-butoxysuccinate in natural and engineered ecosystems (Schneider, Schütte, & Tewes, 1984).
Application in Agriculture and Herbicide Research
The use of related compounds in agriculture, particularly as herbicides, has been extensively studied to evaluate their efficacy, toxicity, and environmental impact. Research in this area contributes to the development of safer and more effective agricultural chemicals, potentially including derivatives like Dibutyl 2-butoxysuccinate (Epstein et al., 1991).
Chemical Synthesis and Industrial Applications
The chemical synthesis and application of related esters and compounds in industrial settings highlight the versatility and importance of these chemicals in manufacturing, pharmaceuticals, and material science. The development of efficient synthetic methods for related compounds underscores the ongoing interest and potential applications of Dibutyl 2-butoxysuccinate in various fields (Tamai et al., 1987).
Mechanism of Action
Mode of Action
It has been suggested that it may act as an insect repellent . There is also some evidence that it may cause mortality in nymphs of the green peach aphid and inhibit the growth of fungal plant pathogens .
Biochemical Pathways
Studies on similar compounds, such as dibutyl phthalate (dbp), have shown that they can alter the metabolic pathways of microbes in soil . DBP has been shown to stimulate the formation of 3’-phosphoadenosine-5’-phosphosulfate (PAPS), increasing the gene flux of sulfate metabolism
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and can permeate the blood-brain barrier .
Action Environment
The action of Dibutyl 2-butoxysuccinate can be influenced by environmental factors . For example, its efficacy as an insect repellent may vary depending on the presence of other insects or environmental conditions . Its stability could also be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
dibutyl 2-butoxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAWXQQNQGESAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CC(=O)OCCCC)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544980 | |
Record name | Dibutyl 2-butoxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl 2-butoxysuccinate | |
CAS RN |
63842-87-5 | |
Record name | Dibutyl 2-butoxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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